molecular formula C24H24N4O3 B2571754 7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-70-5

7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2571754
CAS No.: 1021216-70-5
M. Wt: 416.481
InChI Key: RVNFSJGXDHIFAY-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the pyrrolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the condensation of appropriate precursors, such as benzylamine and phenethylamine, under controlled conditions. The reaction may require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Pyrrolopyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.

  • Indole Derivatives: These compounds also contain a heterocyclic ring and are known for their wide range of biological effects.

Uniqueness: 7-Benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide stands out due to its specific substituents and the resulting unique chemical and biological properties

Biological Activity

The compound 7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exhibits significant biological activity that has garnered attention in various fields of research. This article aims to delve into its biological mechanisms, pharmacological effects, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrrolopyrimidine core, which is known for its diverse biological activities. Its molecular formula is C24H28N4O3C_{24}H_{28}N_4O_3 with a molecular weight of approximately 416.481 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.

Target Proteins :
The primary targets of this compound are proangiogenic receptor tyrosine kinases (RTKs), including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

Mode of Action :
The compound inhibits the activity of these RTKs, which play crucial roles in angiogenesis and tumor growth. Additionally, it affects microtubule dynamics by inhibiting tubulin assembly, similar to the action of combretastatin A-4. This dual mechanism results in the suppression of cell proliferation and angiogenesis, making it a potential candidate for cancer therapy .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects through its ability to inhibit angiogenesis and tumor cell proliferation. In vitro studies have demonstrated that it significantly reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Cytokine Modulation

The compound also influences cytokine production. It has been shown to modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-12, which are critical in immune response regulation. This property may enhance its therapeutic potential in immunotherapy applications .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 5 µM depending on the cell type.
  • Animal Models : In vivo experiments using xenograft models showed that administration of the compound led to significant tumor regression compared to control groups. Histological analysis revealed reduced vascularization within tumors treated with the compound.
  • Mechanistic Studies : Further investigations into the biochemical pathways revealed that the compound's inhibition of VEGFR-2 was associated with decreased downstream signaling through the MAPK pathway, crucial for cell survival and proliferation .

Summary Table of Biological Activities

Activity TypeObservationsReference
Antitumor EffectDose-dependent reduction in cancer cell viability
Cytokine ModulationAltered levels of TNF-α and IL-12
Angiogenesis InhibitionReduced tumor vascularization in xenograft models

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-26-22-19(23(30)27(2)24(26)31)15-20(28(22)16-18-11-7-4-8-12-18)21(29)25-14-13-17-9-5-3-6-10-17/h3-12,15H,13-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNFSJGXDHIFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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